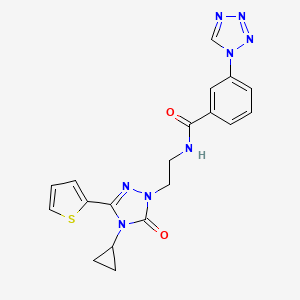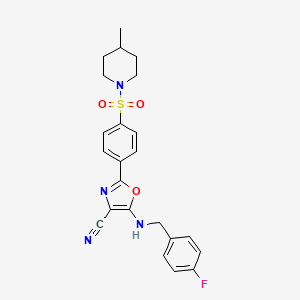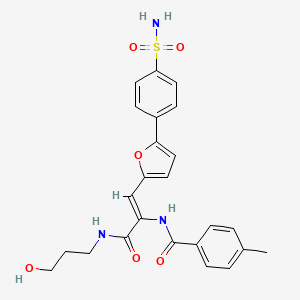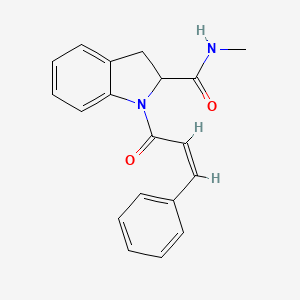![molecular formula C23H27N3O4S2 B2469132 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941972-61-8](/img/structure/B2469132.png)
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves determining the structure of the compound using techniques like NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Benzodiazepine and Nicotinic Pathways
The compound LQFM032, structurally similar to the specified chemical, demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways in a pharmacological evaluation. The study suggested that the compound did not alter mnemonic activity, indicating a specific interaction with anxiety-related neural pathways without impacting memory functions (Brito et al., 2017).
Drug Metabolism and Disposition
A study on the compound SB-649868, which has structural similarities, provided insights into the disposition and metabolism of the substance in humans. The research detailed the pathways and rates of metabolism, indicating the primary route of metabolism and the principal metabolites involved. This information is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
Metabolic Pathways
Another study focused on the urinary metabolism of zipeprol, a compound with partial structural similarity, in humans and animals. The research identified the main metabolic pathways and metabolites, providing a foundation for understanding the biotransformation of such compounds in biological systems (Constantin & Pognat, 1978).
Metabolic Characterization of Novel Inhibitors
The metabolic profile of venetoclax, a B-cell lymphoma-2 inhibitor, was characterized in humans, highlighting the absorption, metabolism, and excretion patterns. This study showcased how similar compounds might be processed in the body, emphasizing the importance of understanding metabolic pathways for therapeutic applications (Liu et al., 2017).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting potential applications and areas of study for the compound.
Please note that these analyses require specialized knowledge and equipment. If you’re working in a lab, please consult with a supervisor or a safety officer before handling any unknown compounds. If you’re a student, please ask your teacher for guidance. If you’re just curious, there are many resources available online to learn more about chemistry. I hope this helps! 😊
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-32(28,29)18-8-6-17(7-9-18)15-20(27)25-11-13-26(14-12-25)23-24-21-19(30-3)10-5-16(2)22(21)31-23/h5-10H,4,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLPSVMLNWOVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)
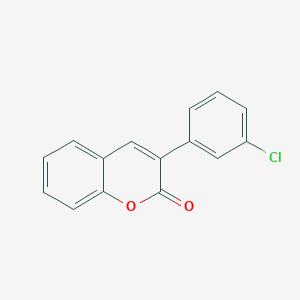

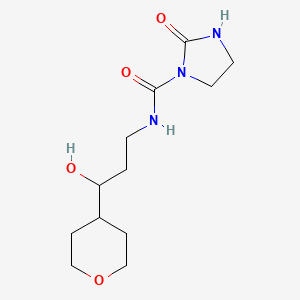
![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)
![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B2469061.png)
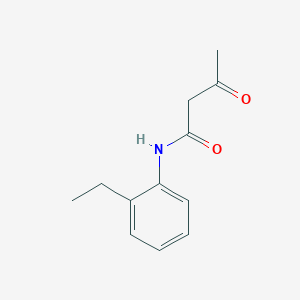
![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
